molecular formula C30H31N5O3 B2707489 N-(4-ethoxyphenethyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide CAS No. 902970-28-9

N-(4-ethoxyphenethyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide

Cat. No.: B2707489
CAS No.: 902970-28-9
M. Wt: 509.61
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Description

N-(4-Ethoxyphenethyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide is a triazoloquinazoline derivative characterized by a fused heterocyclic core ([1,2,4]triazolo[4,3-a]quinazoline) substituted with a phenethyl group at position 4 and a propanamide side chain at position 1.

Properties

IUPAC Name

N-[2-(4-ethoxyphenyl)ethyl]-3-[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N5O3/c1-2-38-24-14-12-23(13-15-24)18-20-31-28(36)17-16-27-32-33-30-34(21-19-22-8-4-3-5-9-22)29(37)25-10-6-7-11-26(25)35(27)30/h3-15H,2,16-21H2,1H3,(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMYABCXEQUZMKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CCNC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenethyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide is a complex synthetic compound that has garnered attention due to its potential biological activities, particularly in the field of anticancer research. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a quinazoline core fused with a triazole ring. Its structure can be represented as follows:

N 4 ethoxyphenethyl 3 5 oxo 4 phenethyl 4 5 dihydro 1 2 4 triazolo 4 3 a quinazolin 1 yl propanamide\text{N 4 ethoxyphenethyl 3 5 oxo 4 phenethyl 4 5 dihydro 1 2 4 triazolo 4 3 a quinazolin 1 yl propanamide}

This unique structure contributes to its diverse biological activities.

Cytotoxicity

Several studies have demonstrated the cytotoxic potential of quinazoline derivatives similar to this compound. For instance:

  • Cytotoxic Effects : A study evaluated the cytotoxic effects of various quinazoline derivatives against different cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 5.70 µM to 8.10 µM against MCF-7 cells and lower values against HCT-116 cells .
CompoundCell LineIC50 (µM)
A3PC310
A2MCF-710
A1HT-2912

The mechanisms through which this compound exerts its effects include:

  • Apoptosis Induction : Research indicates that quinazoline-based compounds can induce apoptosis in cancer cells by modulating key proteins involved in the apoptotic pathway such as p53 and Bcl-2 .
  • Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the G1 phase in HCT-116 cells, which is crucial for preventing cancer cell proliferation .

Case Studies

Several case studies highlight the efficacy of quinazoline derivatives in preclinical settings:

  • Study on MCF-7 Cells : A derivative similar to N-(4-ethoxyphenethyl)-3-(5-oxo...) was tested against MCF-7 breast cancer cells. The study found that it significantly inhibited cell growth with an IC50 value comparable to standard chemotherapeutics like doxorubicin .
  • HCT-116 Cell Line Analysis : Another study focused on HCT-116 colon cancer cells showed that a related quinazoline derivative not only inhibited cell growth but also affected markers associated with apoptosis and cell cycle regulation .

Safety Profile

The safety profiles of these compounds are essential for their potential therapeutic use. Preliminary studies suggest that while exhibiting cytotoxicity against cancer cells, these compounds also maintain a favorable safety profile with minimal toxicity to normal cells .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s uniqueness lies in its substituents. Below is a comparative analysis with structurally similar derivatives:

Compound Core Structure Substituents Molecular Formula Melting Point (°C) Key References
Target Compound [1,2,4]Triazolo[4,3-a]quinazoline 4-Phenethyl, 1-(3-propanamide-4-ethoxyphenethyl) C₃₀H₃₀N₅O₂ Not reported
3-(4-Oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)-N-(propan-2-yl)propanamide [1,2,4]Triazolo[4,3-a]quinoxaline 1-Propanamide (isopropyl) C₁₅H₁₇N₅O₂ Not reported
Compound 8h (Ethyl ester analog) [1,2,4]Triazolo[4,3-a]quinazoline 4-Methyl, 1-(ethyl ester-thioacetamido) C₂₀H₂₅N₅O₃S 98–99
Compound 10g (Hydrazide analog) [1,2,4]Triazolo[4,3-a]quinazoline 4-Methyl, 1-(hydrazide-thioacetamido) C₁₉H₂₅N₇O₂S 201–202

Key Observations :

  • Substituent Effects : The phenethyl and ethoxyphenethyl groups in the target compound enhance steric bulk and lipophilicity compared to methyl or isopropyl substituents in analogs .
  • Side-Chain Flexibility : Propanamide derivatives (e.g., the target compound) may exhibit improved solubility over ester or hydrazide analogs due to hydrogen-bonding capacity .

Physicochemical Properties

  • Molecular Weight : ~512.6 g/mol (estimated for C₃₀H₃₀N₅O₂).
  • pKa: Predicted ~10.76 (similar to triazoloquinoxaline analogs due to the basic triazole nitrogen) .
  • Density : ~1.41 g/cm³ (aligned with triazoloquinazoline derivatives) .

Q & A

Q. What are the critical steps in synthesizing N-(4-ethoxyphenethyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide, and how are reaction conditions optimized?

The synthesis typically involves a multi-step process:

  • Core Formation : Construction of the triazoloquinazoline core via cyclization reactions, often using hydrazine derivatives or thioureas as precursors (e.g., reflux with ethanol or dimethylformamide as solvents) .
  • Side-Chain Functionalization : Coupling the triazoloquinazoline core with the phenethyl and ethoxyphenethyl moieties via amidation or alkylation reactions.
  • Optimization : Key parameters include solvent polarity (e.g., DMF for solubility), temperature control (reflux at 80–100°C), and catalysts (e.g., benzyltributylammonium bromide for phase-transfer reactions) .
  • Purity Control : Use HPLC and NMR to monitor intermediates and final product purity .

Q. What analytical techniques are essential for characterizing this compound and resolving structural ambiguities?

  • NMR Spectroscopy : 1H/13C NMR identifies proton environments, confirming substituent positions (e.g., ethoxyphenethyl vs. phenethyl groups) .
  • LC-MS : Validates molecular weight and detects impurities (<95% purity may indicate side reactions) .
  • X-ray Crystallography : Resolves 3D conformation ambiguities, particularly for stereoisomers or tautomeric forms .
  • IR Spectroscopy : Confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. How can researchers design initial biological assays to evaluate this compound’s activity?

  • Target Selection : Prioritize targets associated with triazoloquinazolines, such as kinase enzymes (e.g., EGFR) or antimicrobial targets (e.g., fungal CYP51) .
  • In Vitro Assays :
    • Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., ATPase activity for kinases).
    • Cell Viability : Test against cancer cell lines (e.g., MTT assay) or microbial strains (MIC determination) .
  • Controls : Include structurally similar analogs (e.g., chlorobenzyl or methoxyphenyl derivatives) to isolate substituent effects .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

  • Molecular Docking : Use software like AutoDock Vina to predict binding modes with targets (e.g., 14-α-demethylase in antifungal studies). Focus on key interactions:
    • Hydrophobic contacts with phenethyl groups.
    • Hydrogen bonding via the triazoloquinazoline core .
  • QSAR Analysis : Correlate substituent properties (e.g., logP, Hammett constants) with bioactivity data to prioritize synthetic targets .
  • MD Simulations : Assess binding stability over time (≥50 ns trajectories) to identify flexible regions requiring rigidity .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Source Analysis : Compare assay conditions (e.g., pH, serum content) that may alter compound solubility or protein binding .
  • Metabolite Screening : Use LC-MS to identify degradation products (e.g., hydrolysis of the ethoxy group) that may confound results .
  • Orthogonal Assays : Validate enzyme inhibition with SPR (surface plasmon resonance) if discrepancies arise between fluorometric and radiometric methods .

Q. How do substituents (e.g., ethoxyphenethyl vs. methylphenethyl) influence pharmacological properties?

  • Solubility : Ethoxy groups enhance water solubility vs. methyl groups, critical for in vivo bioavailability .
  • Target Affinity : Phenethyl moieties improve hydrophobic pocket binding in kinases, while ethoxy groups may reduce off-target interactions .
  • Metabolic Stability : Ethoxy substituents resist cytochrome P450 oxidation better than methoxy groups, as shown in microsomal stability assays .

Q. What experimental design principles optimize reaction yield and reproducibility?

  • DoE (Design of Experiments) : Use factorial designs to screen variables (e.g., temperature, solvent ratio) and identify critical factors. For example:

    FactorLow LevelHigh LevelOptimal Range
    Temperature70°C110°C90–100°C
    Solvent (DMF:H₂O)3:11:12:1
    Catalyst Loading5 mol%15 mol%10 mol%
    • Response Surface Methodology (RSM) : Model nonlinear interactions to maximize yield .
    • Robustness Testing : Vary parameters ±5% to ensure protocol tolerance .

Methodological Notes

  • Synthetic References : Avoid protocols from non-peer-reviewed sources (e.g., BenchChem). Prioritize journals like J. Med. Chem. or Eur. J. Org. Chem. .
  • Data Validation : Cross-check NMR assignments with DEPT-135 or 2D-COSY to avoid misinterpretation .
  • Ethical Compliance : Adhere to institutional guidelines for biological testing (e.g., IC50 determination in triplicate) .

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